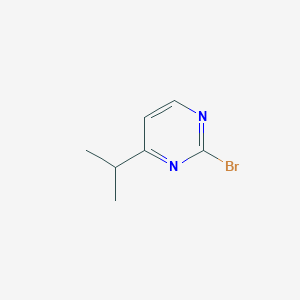
6-fluoropyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoropyridazine-4-carbonitrile is a heterocyclic compound with the molecular formula C5H2FN3. It belongs to the class of pyridazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at position 6 and a cyano group at position 4 makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridazine precursor is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The cyano group can be introduced via a palladium-catalyzed cyanation reaction using a suitable cyanide source like potassium cyanide (KCN) or zinc cyanide (Zn(CN)2) .
Industrial Production Methods
Industrial production of 6-fluoropyridazine-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-fluoropyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NFSI, KCN, Zn(CN)2, halides, amines, thiols
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
6-fluoropyridazine-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoropyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes . The cyano group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
6-fluoropyridazine-4-carbonitrile is unique due to the presence of both fluorine and cyano groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the cyano group provides additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
2107018-88-0 |
|---|---|
Molecular Formula |
C5H2FN3 |
Molecular Weight |
123.09 g/mol |
IUPAC Name |
6-fluoropyridazine-4-carbonitrile |
InChI |
InChI=1S/C5H2FN3/c6-5-1-4(2-7)3-8-9-5/h1,3H |
InChI Key |
DDUQIERBGBDGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1F)C#N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



